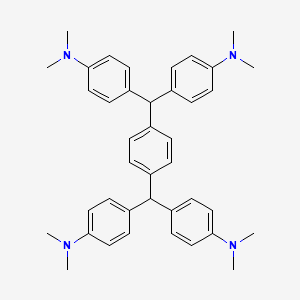
4,4',4'',4'''-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with four n,n-dimethylaniline groups, making it a significant molecule in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) typically involves the reaction of benzene-1,4-diyldimethanetriyl chloride with n,n-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms with n,n-dimethylaniline groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, its interaction with DNA and proteins can result in changes in cellular processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(n,n-dimethylaniline): Similar structure but with an ethene linkage instead of a benzene ring.
4,4’,4’‘,4’‘’-(1,4-Phenylenebis(azanetriyl))tetrabenzoic acid: Contains a phenylenebis(azanetriyl) linkage with benzoic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Benzene-1,4-diyldimethanetriyl)tetrakis(n,n-dimethylaniline) is unique due to its specific benzene-based structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in various scientific applications .
Propiedades
Número CAS |
6310-66-3 |
|---|---|
Fórmula molecular |
C40H46N4 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
4-[[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C40H46N4/c1-41(2)35-21-13-31(14-22-35)39(32-15-23-36(24-16-32)42(3)4)29-9-11-30(12-10-29)40(33-17-25-37(26-18-33)43(5)6)34-19-27-38(28-20-34)44(7)8/h9-28,39-40H,1-8H3 |
Clave InChI |
CAHLAZSEWAMHLJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















